3-(Hydroxymethylidene)-8-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3-(Hydroxymethylidene)-8-methoxy-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylidene)-8-methoxy-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and a suitable dihydroxybenzene derivative. The reaction is often catalyzed by acidic or basic conditions to facilitate the formation of the benzopyran ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylidene)-8-methoxy-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylidene)-8-methoxy-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one
- 8-Methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Uniqueness
3-(Hydroxymethylidene)-8-methoxy-2,3-dihydro-4H-1-benzopyran-4-one is unique due to the presence of the hydroxymethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other benzopyran derivatives. This structural feature allows for a wide range of chemical modifications and applications in various fields of research.
Properties
CAS No. |
62557-55-5 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-8-methoxychromen-4-one |
InChI |
InChI=1S/C11H10O4/c1-14-9-4-2-3-8-10(13)7(5-12)6-15-11(8)9/h2-5,12H,6H2,1H3 |
InChI Key |
XUIRJYHJYAVIDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=CO)C2=O |
Origin of Product |
United States |
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